molecular formula C5H3N3O6 B1585632 4-nitro-1H-pyrazole-3,5-dicarboxylic acid CAS No. 62078-43-7

4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B1585632
CAS No.: 62078-43-7
M. Wt: 201.09 g/mol
InChI Key: DEGBMJMGROCSHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid typically involves the nitration of 1H-pyrazole-3,5-dicarboxylic acid. One common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out by heating the mixture at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1H-pyrazole-3,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-nitro-1H-pyrazole-3,5-dicarboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The pyrazole ring can form hydrogen bonds and other non-covalent interactions, contributing to its binding affinity and specificity .

Properties

IUPAC Name

4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O6/c9-4(10)1-3(8(13)14)2(5(11)12)7-6-1/h(H,6,7)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGBMJMGROCSHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NN=C1C(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362834
Record name 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62078-43-7
Record name 4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fuming sulphuric acid (105 ml) was added dropwise over 45 minutes to ice-cooled finning nitric acid (88 ml), so as to maintain the internal temperature below 20° C. Once addition was complete the mixture was warmed to 40° C., pyrazole-3,5-dicarboxylic acid (125 g, 0.80 mol) added portionwise over 75 minutes, so as to maintain the reaction temperature below 50° C., and the reaction then stirred at 60° C. for 18 hours. The cooled mixture was poured onto ice (1 kg), and flaked potassium hydroxide carefully added with stirring, until the solution pH was 2. The resulting precipitate was filtered, and triturated with boiling water (500 ml), to afford the title compound (123 g, 76%) as a white solid. m.p. 325-327° C.
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76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 2
4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 3
4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 4
4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 5
4-nitro-1H-pyrazole-3,5-dicarboxylic acid
Reactant of Route 6
4-nitro-1H-pyrazole-3,5-dicarboxylic acid

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